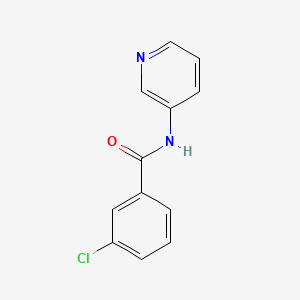

5-bromo-N-(3-chloro-4-fluorophenyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to "5-bromo-N-(3-chloro-4-fluorophenyl)-2-furamide" involves various strategies, including palladium-catalyzed cross-coupling reactions, and nucleophilic substitution processes. For example, the synthesis of functionalized furan-2-carboxamides through Suzuki-Miyaura cross-coupling reactions showcases the complexity and efficiency of modern synthetic methods in constructing such molecules (Siddiqa et al., 2022). Additionally, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide demonstrates the versatility of catalytic systems in achieving complex heterocyclic architectures (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure of "5-bromo-N-(3-chloro-4-fluorophenyl)-2-furamide" and related compounds is crucial for understanding their potential interactions and reactivity. Studies on crystal structures provide insights into the spatial arrangement of atoms and the impact of substituents on the overall molecule. For example, the crystal structure analysis of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide reveals the orientation of furan and benzene rings and the significant differences in exocyclic bond angles, which may influence the compound's biological activity (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

The reactivity of "5-bromo-N-(3-chloro-4-fluorophenyl)-2-furamide" can be influenced by the presence of halogen atoms, which can participate in various chemical reactions, including nucleophilic substitution and halogen dance reactions. The synthesis and reactivity of halogen-rich intermediates, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, illustrate the potential of such compounds to undergo diverse chemical transformations, enabling the synthesis of complex molecules (Wu et al., 2022).

Scientific Research Applications

Crystal Structure Analysis

One study discusses the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, highlighting its biological and pharmacological activities. This compound belongs to the "N-mustards," known for their significant applications in chemical biology due to their reactivity and potential therapeutic uses (Galešić & Vlahov, 1990).

Novel Synthesis Methods

Research into efficient synthesis methods for furan derivatives, such as 2,5-diimino-furans, which can serve as precursors to maleamides, reveals the versatility of furamide-based compounds in synthetic chemistry. A palladium-catalyzed cyclization method has been developed, underscoring the importance of such compounds in facilitating organic synthesis (Jiang et al., 2014).

Antifungal and Antibacterial Activities

Another area of research involves evaluating the antifungal and antibacterial properties of furanone derivatives, including those structurally related to 5-bromo-N-(3-chloro-4-fluorophenyl)-2-furamide. These studies demonstrate the compounds' broad-spectrum activity against pathogenic yeasts and molds, including fluconazole-resistant strains, indicating potential applications in developing new antifungal agents (Buchta et al., 2004).

Potential in Drug Development

Further research on N-(4-bromophenyl)furan-2-carboxamide analogues showcases their antibacterial activities against drug-resistant bacteria, including A. baumannii and K. pneumoniae, emphasizing the role of furamide derivatives in addressing antibiotic resistance. The computational validation of these compounds' activities suggests their utility in drug discovery and development (Siddiqa et al., 2022).

properties

IUPAC Name |

5-bromo-N-(3-chloro-4-fluorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClFNO2/c12-10-4-3-9(17-10)11(16)15-6-1-2-8(14)7(13)5-6/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGZSIWJHJSDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC=C(O2)Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-chloro-4-fluorophenyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)

![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)